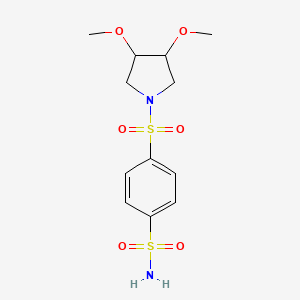
4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring substituted with methoxy groups and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxypyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and sulfonamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide: Unique due to its specific substitution pattern and functional groups.
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide derivatives: Variations in the substitution pattern can lead to different properties and applications.
Other benzenesulfonamide derivatives: Compounds with different substituents on the benzenesulfonamide moiety.
Uniqueness
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide is unique due to its combination of a pyrrolidine ring with methoxy groups and a benzenesulfonamide moiety. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
55619-43-7 |
|---|---|
Molekularformel |
C12H18N2O6S2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4-(3,4-dimethoxypyrrolidin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O6S2/c1-19-11-7-14(8-12(11)20-2)22(17,18)10-5-3-9(4-6-10)21(13,15)16/h3-6,11-12H,7-8H2,1-2H3,(H2,13,15,16) |
InChI-Schlüssel |
VGHMSKCXHSULIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CN(CC1OC)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
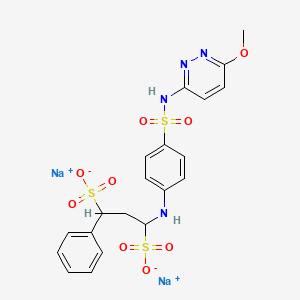
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
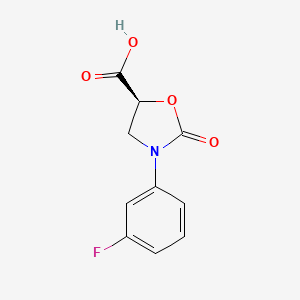
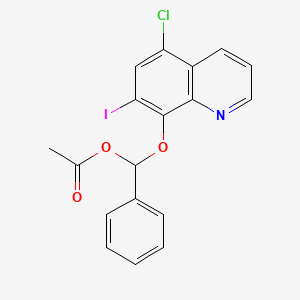
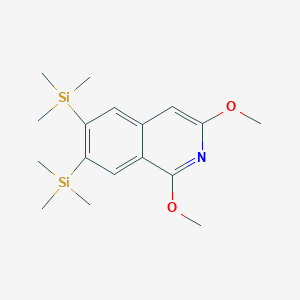
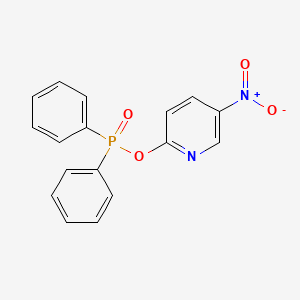
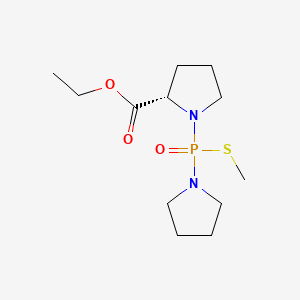
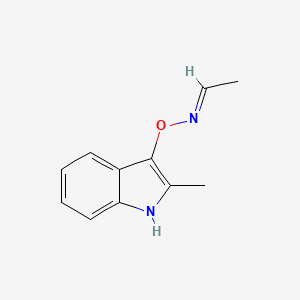
![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
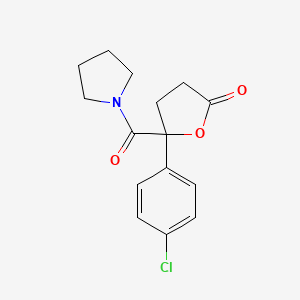
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
